5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolopyridazine moiety, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide typically involves multiple steps. The thiophene-2-sulfonamide group is then introduced through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound can inhibit or activate these targets, leading to changes in cellular processes and ultimately exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
- 1,2,4-triazolo[3,4-b]thiadiazines
- 1,2,4-triazolo[5,1-b]thiadiazines
- 1,2,4-triazolo[1,5-c]thiadiazines
Uniqueness
What sets 5-methyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-methyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-11-5-8-16(24-11)25(22,23)20-13-4-2-3-12(9-13)14-6-7-15-18-17-10-21(15)19-14/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLOIOTXURIOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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